

A Technical Guide to High-Purity Hecameg for Researchers in Drug Development

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Compound of Interest

Compound Name: *Hecameg*

Cat. No.: *B058553*

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of high-purity **Hecameg**, a non-ionic detergent crucial for the study of membrane proteins. This document details commercial suppliers, key technical data, and experimental protocols where **Hecameg** is instrumental.

Hecameg, also known by its chemical name Methyl-6-O-(N-heptylcarbamoyl)- α -D-glucopyranoside, is a valuable tool in biochemistry and pharmaceutical research. Its primary application lies in the gentle solubilization of membrane-bound proteins, maintaining their native conformation and biological activity. This property is particularly vital in drug development, where understanding the structure and function of membrane proteins, such as G protein-coupled receptors (GPCRs) and transporters, is essential for designing effective therapeutics.

Commercial Suppliers and Product Specifications

A variety of life science companies supply high-purity **Hecameg**. While specifications can vary slightly between suppliers, the following tables summarize the key quantitative data for easy comparison. Researchers should always consult the lot-specific certificate of analysis for the most accurate information.

Table 1: Commercial Suppliers of High-Purity **Hecameg**

Supplier	Brand/Product Name	Purity Specification	CAS Number
Merck	HECAMEG® (Calbiochem®)	≥95% (HPLC)	115457-83-5
Biosynth	HECAMEG	Not specified	115457-83-5
United States Biological	Methyl 6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside (HECAMEG)	≥97%	115457-83-5
Chem-Impex International, Inc.	Methyl 6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside	≥99% (HPLC)	115457-83-5
Santa Cruz Biotechnology, Inc.	Methyl-6-O-(n-heptylcarboxyl)-α-D-glucopyranoside	Not specified	115457-83-5

Table 2: Key Technical Specifications of High-Purity **Hecameg**

Property	Value	Source
Molecular Weight	335.39 g/mol	[1][2]
Critical Micelle Concentration (CMC)	19.5 mM	[3]
Form	White crystalline solid	[3]
Solubility	Water (10 mg/mL)	[1]
Storage Temperature	Room temperature (short-term), -20°C (long-term)	[4]
Reconstituted Solution Stability	Up to 3 months at 4°C	[1]

Experimental Protocols in Drug Development

Hecameg's utility shines in the multi-step process of isolating and studying membrane proteins. Below is a representative experimental workflow for the solubilization and reconstitution of a membrane protein into liposomes, a common procedure in drug interaction and transport studies.

I. Membrane Protein Extraction and Solubilization

The initial step involves the extraction of the target membrane protein from its native cellular environment.

Methodology:

- Cell Lysis:
 - Harvest cells expressing the target membrane protein.
 - Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 20mM Tris pH 7.5, 20mM MgCl₂) containing protease inhibitors.
 - Homogenize the cell suspension using sonication or a Dounce homogenizer on ice.
 - Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the cell membranes.
- Solubilization:
 - Resuspend the membrane pellet in a solubilization buffer containing **Hecameg** at a concentration above its CMC (typically 1-2% w/v).
 - Incubate the mixture with gentle agitation at 4°C to allow for the solubilization of membrane proteins.
 - Centrifuge at high speed to pellet any insoluble material. The supernatant now contains the solubilized membrane protein.

II. Reconstitution of Membrane Protein into Liposomes

For functional studies, the solubilized protein is often reconstituted into a lipid bilayer, such as a liposome, to mimic its native environment.

Methodology:

- Liposome Preparation:
 - Prepare a thin film of lipids (e.g., a mixture of phospholipids and cholesterol) by evaporating the organic solvent under a stream of nitrogen.
 - Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).
 - Create small unilamellar vesicles (SUVs) from the MLVs by sonication or extrusion through a membrane with a defined pore size.
- Reconstitution:
 - Mix the solubilized membrane protein with the prepared liposomes.
 - Gradually remove the **Hecameg** from the mixture to allow the protein to insert into the liposome bilayer. This is commonly achieved through:
 - Dialysis: Dialyze the mixture against a detergent-free buffer. **Hecameg**'s high CMC facilitates its removal.[5]
 - Hydrophobic Adsorption: Use adsorbent beads (e.g., Bio-Beads) to bind and remove the detergent.
 - The resulting proteoliposomes, containing the reconstituted membrane protein, are now ready for downstream applications.

III. Downstream Applications in Drug Development

The proteoliposomes can be used in a variety of in vitro assays to study drug interactions with the target protein.

Methodology:

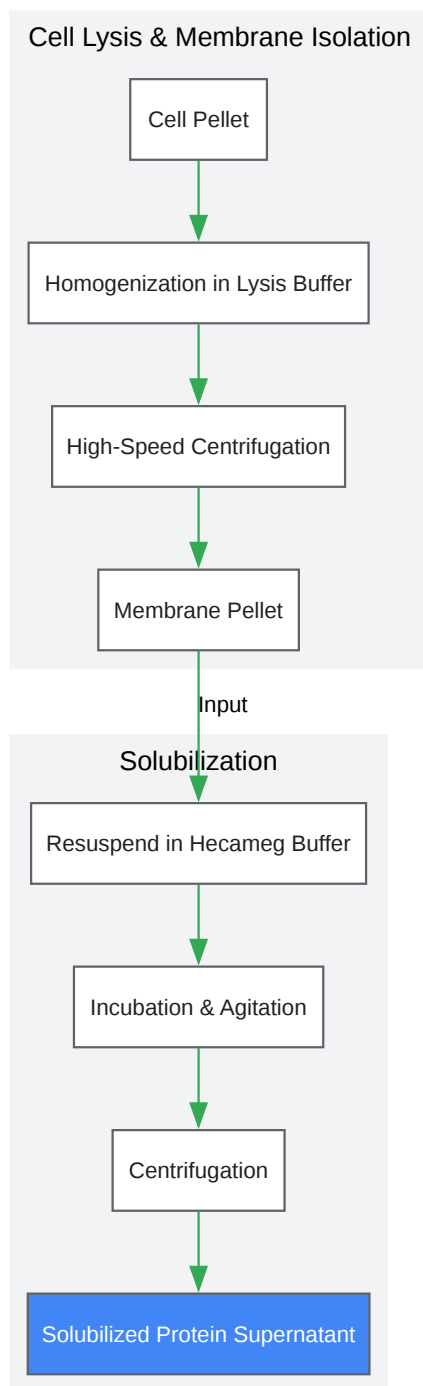
- Drug Transport Assays:
 - Load the proteoliposomes with a fluorescent or radiolabeled substrate.

- Introduce a candidate drug compound to the external buffer.
- Monitor the transport of the substrate across the liposomal membrane in the presence and absence of the drug to assess its inhibitory or modulatory effects on the protein's transport function.
- Binding Assays:
 - Incubate the proteoliposomes with a labeled ligand that binds to the target protein.
 - Introduce a candidate drug and measure its ability to compete with the labeled ligand for binding to the protein. This helps determine the drug's binding affinity.

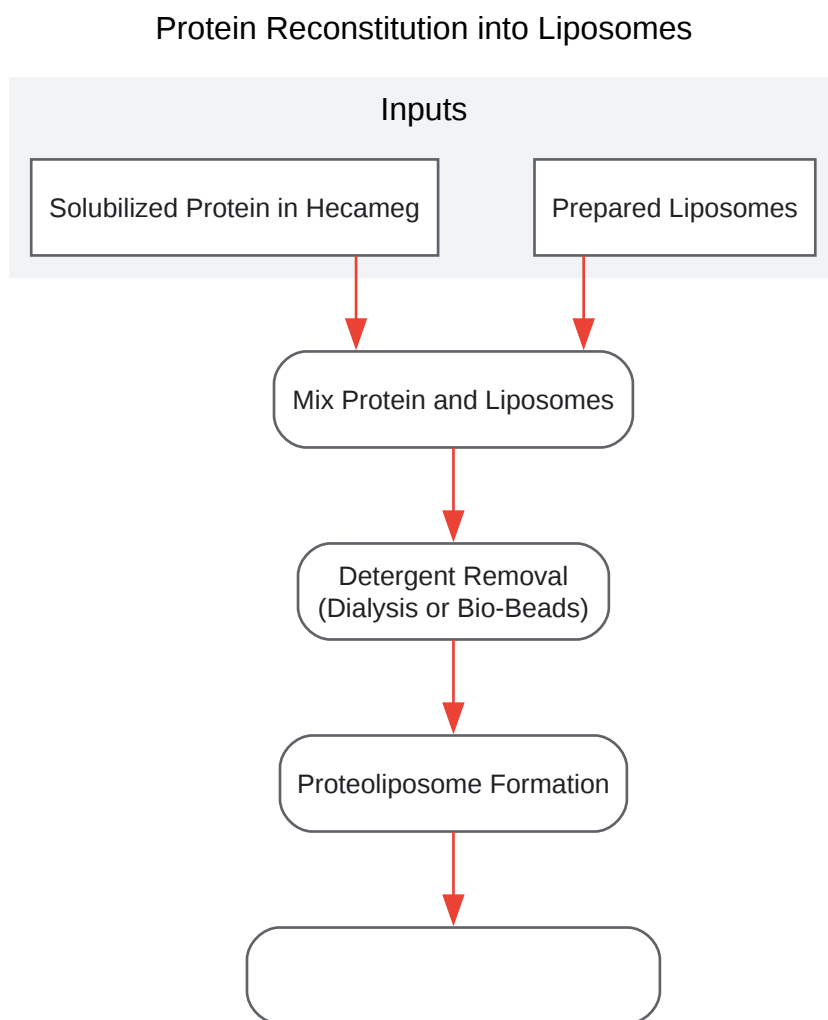
Visualizing Experimental Workflows

The following diagrams illustrate the key experimental processes involving **Hecameg**.

Membrane Protein Solubilization Workflow

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Caption: A flowchart illustrating the process of membrane protein extraction and solubilization using **Hecameg**.



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Caption: A diagram showing the workflow for reconstituting a solubilized membrane protein into liposomes for functional studies.

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